molecular formula C5H12ClNO4 B14729763 N,N-Dimethylpropan-2-iminium perchlorate CAS No. 6792-74-1

N,N-Dimethylpropan-2-iminium perchlorate

Cat. No.: B14729763
CAS No.: 6792-74-1
M. Wt: 185.60 g/mol
InChI Key: KRWZWKFULXHFIO-UHFFFAOYSA-M
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Description

N,N-Dimethylpropan-2-iminium perchlorate is a quaternary ammonium salt characterized by a positively charged iminium center (N,N-dimethylpropan-2-iminium) paired with a perchlorate (ClO₄⁻) counterion. This compound is structurally defined by its planar trigonal geometry at the nitrogen center, with two methyl groups and a propan-2-yl substituent. The perchlorate anion, a strong oxidizer, contributes to the compound's stability and reactivity in coordination chemistry and materials science applications.

Properties

CAS No.

6792-74-1

Molecular Formula

C5H12ClNO4

Molecular Weight

185.60 g/mol

IUPAC Name

dimethyl(propan-2-ylidene)azanium;perchlorate

InChI

InChI=1S/C5H12N.ClHO4/c1-5(2)6(3)4;2-1(3,4)5/h1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KRWZWKFULXHFIO-UHFFFAOYSA-M

Canonical SMILES

CC(=[N+](C)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylpropan-2-iminium perchlorate typically involves the reaction of N,N-dimethylpropan-2-amine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iminium salt. The general reaction can be represented as follows:

[ \text{N,N-Dimethylpropan-2-amine} + \text{Perchloric acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylpropan-2-iminium perchlorate can undergo various chemical reactions, including:

    Oxidation: The iminium group can be oxidized to form corresponding oxoammonium salts.

    Reduction: Reduction of the iminium group can yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethylpropan-2-iminium perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylpropan-2-iminium perchlorate involves its ability to act as an electrophile due to the positively charged iminium group. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Thyroid Inhibitor Profiles

Compound NIS IC₅₀ (Relative to Perchlorate) Median Urinary Concentration Health Association Strength (r)
Perchlorate 1 (Reference) 1.20 mg/L 0.24 (Dyslipidemia)
Thiocyanate ~10× higher 3.10 µg/L 0.68 (Dyslipidemia)
Nitrate ~100× higher 46.00 mg/L 0.38 (Dyslipidemia)

Table 2: Structural Parameters of Perchlorate Complexes

Compound Key Bond Lengths (Å) Coordination Geometry
{Ag₂(L2)₂(ClO₄)}(H₂O) Ag–O (ClO₄⁻): 2.861 Bridging ligand, weak bonding
[Fe(N,N-dimethylurea)₆]³⁺(ClO₄⁻)₃ Fe–O: 10.038 Non-coordinating anion
N-Picolinium-Naphthalimide Perchlorate N⁺–H···O: ~2.8 Hydrogen-bonded dimers

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